3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one
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Overview
Description
3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one is a heterocyclic compound that contains both pyrazine and thiophene rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the pyrazine ring, using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced pyrazine derivatives.
Scientific Research Applications
3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1-methylpyrazin-2(1H)-one: Lacks the thiophene ring.
1-Methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one: Lacks the chlorine atoms.
3,5-Dichloro-6-(thiophen-2-yl)pyrazin-2(1H)-one: Lacks the methyl group.
Uniqueness
The presence of both chlorine atoms and the thiophene ring in 3,5-Dichloro-1-methyl-6-(thiophen-2-yl)pyrazin-2(1H)-one may confer unique chemical and biological properties, such as increased reactivity or specific binding interactions with biological targets.
Properties
Molecular Formula |
C9H6Cl2N2OS |
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Molecular Weight |
261.13 g/mol |
IUPAC Name |
3,5-dichloro-1-methyl-6-thiophen-2-ylpyrazin-2-one |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-13-6(5-3-2-4-15-5)7(10)12-8(11)9(13)14/h2-4H,1H3 |
InChI Key |
YMGTXFXMEDZKKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CS2 |
Origin of Product |
United States |
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